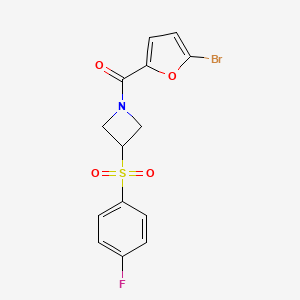

(5-Bromofuran-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

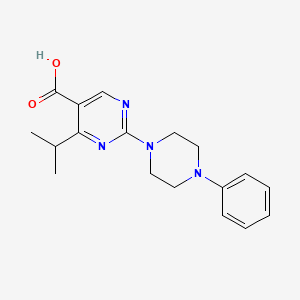

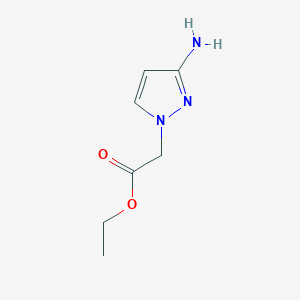

The compound “(5-Bromofuran-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and structural features. It includes a bromofuran moiety, a fluorophenyl group, a sulfonyl group, and an azetidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromofuran and fluorophenyl groups are aromatic, meaning they have a cyclic structure with alternating single and double bonds. The sulfonyl group is a sulfur atom bonded to two oxygen atoms, and the azetidine ring is a four-membered ring containing one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom in the bromofuran group could potentially be replaced in a substitution reaction. The sulfonyl group might be susceptible to nucleophilic attack, and the azetidine ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms might increase its density and boiling point compared to similar compounds without these halogens. The aromatic groups could contribute to its UV/Vis absorption spectrum .Scientific Research Applications

Synthesis and In Vitro Cytotoxicity

One study focused on synthesizing 2-aroyl-5-bromobenzo[b]furan-3-ol compounds and testing their in vitro cytotoxicity against four human cancer cell lines. This research highlights the potential of such compounds, including variants of the specified compound, in cancer treatment due to their good inhibiting abilities on Hep-G2 cells (Nguyễn Tiến Công et al., 2020).

Antioxidant Properties

Another study synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and investigated their antioxidant activities. The synthesized compounds, related to the compound of interest through structural analogies, showed effective antioxidant power, suggesting the potential for these types of compounds in antioxidant applications (Yasin Çetinkaya et al., 2012).

Carbonic Anhydrase Inhibitors

Research on novel bromophenol derivatives, including those structurally similar to the specified compound, explored their inhibition of carbonic anhydrase. These studies found significant inhibitory activity, indicating potential uses in treating conditions like glaucoma, epilepsy, and other disorders (Yusuf Akbaba et al., 2013).

Fluorescent Properties

A study on the synthesis of fluorinated benzophenones and derivatives provided insights into improving fluorophores' photostability and spectroscopic properties. Although not directly mentioning the compound , this research highlights the broader context of synthesizing and applying fluorinated organic compounds in scientific research (Zachary R. Woydziak et al., 2012).

Enzyme Inhibition and Therapeutic Agents

A study synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, targeting them as therapeutic agents. This research provides insights into the chemical synthesis and potential therapeutic applications of compounds structurally related to the initial compound, showcasing their enzyme inhibitory activity and potential as therapeutic agents (G. Hussain et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO4S/c15-13-6-5-12(21-13)14(18)17-7-11(8-17)22(19,20)10-3-1-9(16)2-4-10/h1-6,11H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQXZVUJLCOTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)

![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)

![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide](/img/structure/B2822439.png)

![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)

![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)